N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine
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Overview
Description
N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with N-isobutylpyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorobenzyl)azoles: These compounds also contain the 3,4-dichlorobenzyl group and exhibit similar biological activities.
3,5-Dichlorobenzamide Derivatives: These compounds share structural similarities and are used in various chemical and biological applications
Uniqueness
N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of the 3,4-dichlorobenzyl and isobutyl groups makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
820984-29-0 |
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Molecular Formula |
C15H22Cl2N2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-11(2)9-19(13-5-6-18-8-13)10-12-3-4-14(16)15(17)7-12/h3-4,7,11,13,18H,5-6,8-10H2,1-2H3 |
InChI Key |
USLXTAKQZDVONP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC(=C(C=C1)Cl)Cl)C2CCNC2 |
Origin of Product |
United States |
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